molecular formula C25H25NO2 B594110 JWH 081 8-methoxynaphthyl isomer CAS No. 1349837-48-4

JWH 081 8-methoxynaphthyl isomer

Cat. No. B594110
CAS RN: 1349837-48-4
M. Wt: 371.48
InChI Key: CNQSHGRPSVJODG-UHFFFAOYSA-N
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Description

JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor . It belongs to the naphthoylindole family . The compound differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 8 position, instead of the 4 position .


Molecular Structure Analysis

The molecular formula of JWH 081 8-methoxynaphthyl isomer is C25H25NO2 . The InChI code is 1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of JWH 081 8-methoxynaphthyl isomer is 371.48 . The compound is stored at a temperature of 28°C .

Scientific Research Applications

Analytical Reference Standard

JWH 081 8-methoxynaphthyl isomer is used as an analytical reference standard . It is used in laboratories to ensure the accuracy of analytical measurements. The compound serves as a benchmark against which other substances are measured.

Forensic Chemistry & Toxicology

This compound is used in the field of forensic chemistry and toxicology . It can be used to detect the presence of certain substances in samples collected at crime scenes or during autopsies.

Mass Spectrometry

The compound is used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures . It can be used as a reference standard in this context, helping to calibrate the equipment and validate the results.

Drug of Abuse Detection

JWH 081 8-methoxynaphthyl isomer is part of the category of synthetic cannabinoids, which are often used as drugs of abuse . Therefore, it can be used in the development and validation of methods for the detection of these substances in biological samples, such as blood or urine.

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies . These studies investigate how the structure of a molecule affects its behavior and interactions with other molecules. In the case of JWH 081 8-methoxynaphthyl isomer, researchers can study how changes in its structure affect its affinity for the CB 1 and CB 2 receptors.

properties

IUPAC Name

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSHGRPSVJODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017319
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 081 8-methoxynaphthyl isomer

CAS RN

1349837-48-4
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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